molecular formula C17H10ClN3O B3019919 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline CAS No. 866018-68-0

6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline

Número de catálogo: B3019919
Número CAS: 866018-68-0
Peso molecular: 307.74
Clave InChI: RNERFKNQMYVQII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline is a synthetic hybrid molecule designed for chemical and pharmaceutical research, incorporating two privileged scaffolds in medicinal chemistry: the quinoline and the 1,3,4-oxadiazole ring. This structure is of significant interest in early-stage drug discovery, particularly for developing novel anti-proliferative and antimicrobial agents. The core research value of this compound stems from its potential to act as a multi-target agent. The quinoline moiety is a well-known pharmacophore in both anticancer and antimicrobial contexts . Its derivative, ciprofloxacin, is a recognized inhibitor of bacterial DNA gyrase . Concurrently, the 1,3,4-oxadiazole ring is a flat, aromatic heterocycle that contributes to metabolic stability and is frequently used in the rational design of kinase inhibitors . Molecular hybridization of these structures has been shown to produce compounds with potent activity against key biological targets . Preliminary investigations on closely related quinoline-oxadiazole hybrids suggest potential mechanisms of action. These compounds have demonstrated promising activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a prime therapeutic target in numerous solid tumors such as hepatocellular carcinoma and breast adenocarcinoma . In antimicrobial research, analogous structures exhibit potent inhibitory activity against challenging pathogens, including Gram-negative K. pneumoniae and E. coli , as well as the fungus C. albicans , with some showing efficacy superior to standard antibiotics like neomycin . The 4-chlorophenyl substituent is a common feature in active compounds, contributing to the molecule's overall lipophilicity and binding interactions . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

2-(4-chlorophenyl)-5-quinolin-6-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O/c18-14-6-3-11(4-7-14)16-20-21-17(22-16)13-5-8-15-12(10-13)2-1-9-19-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNERFKNQMYVQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with quinoline-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the oxadiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-2-carboxylic acid derivatives, while reduction can yield various alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular structure of 6-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline features a quinoline core substituted with a 1,3,4-oxadiazole moiety. The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been reported in the literature, often involving the coupling of quinoline derivatives with oxadiazole intermediates.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives, including those containing the 4-chlorophenyl group. For instance:

  • Antibacterial Properties : Compounds similar to 6-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline have shown significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 5 and 15 μg/mL, indicating comparable efficacy to standard antibiotics .
  • Antifungal Activity : Research has also indicated that these compounds possess antifungal properties. The mechanism is believed to involve disruption of fungal cell membranes or inhibition of critical enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is well-documented. Compounds bearing the oxadiazole ring have been investigated for their ability to inhibit pro-inflammatory mediators:

  • Inhibition of Lipoxygenase : Certain derivatives have been screened for lipoxygenase inhibition, a key enzyme in the inflammatory process. The results suggest that these compounds can effectively reduce inflammation markers in vitro .

Antipsychotic Potential

Emerging research points towards the potential use of oxadiazole derivatives in treating psychiatric disorders:

  • Dopamine Receptor Affinity : Some studies have indicated that compounds similar to 6-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline exhibit high affinity for dopamine receptors (D2), which are crucial targets in the treatment of schizophrenia and other psychotic disorders. These compounds may offer therapeutic benefits with fewer side effects compared to traditional antipsychotics .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntimicrobialOxadiazole derivatives with 4-chlorophenylMIC: 5–15 μg/mL against bacteria
AntifungalOxadiazole derivativesEffective against fungal strains
Anti-inflammatoryLipoxygenase inhibitorsReduced inflammation markers
AntipsychoticQuinoline-oxadiazole derivativesHigh affinity for D2 receptors

Mecanismo De Acción

The mechanism of action of 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and biological differences between 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline and analogous compounds:

Compound Name Core Structure Oxadiazole Substituent Quinoline Position Key Substituents IC50 (μM) Molecular Formula
6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline Quinoline 4-Chlorophenyl 6 None N/A C₁₇H₁₀ClN₃O
4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline Quinoline 4-Chlorophenyl 4 4-Methoxyphenyl at position 2 8.31 C₂₄H₁₆ClN₃O₂
2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline Thieno[2,3-b]quinoline 3-Methylphenyl 2 (fused thieno ring) Thieno ring system N/A C₂₀H₁₃N₃OS
3-(5-Thiol-1,3,4-oxadiazol-2-yl)quinoline Quinoline Thiol (-SH) 3 None N/A C₁₀H₆N₃OS
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate Quinoline Phenyl (1,2,4-oxadiazole) 8 Methoxy linker N/A C₁₈H₁₄N₃O₂·H₂O

Key Observations

Positional Effects :

  • The 6-position substitution in the target compound contrasts with the 4-position in the derivative from . Positional differences influence molecular geometry and binding interactions. For example, the 4-substituted derivative showed potent activity (IC50 = 8.31 μM) against MCF-7 breast cancer cells, suggesting that electron-donating groups (e.g., 4-methoxyphenyl) at position 2 may synergize with the 4-chlorophenyl-oxadiazole moiety .

In contrast, the 3-methylphenyl substituent in the thienoquinoline derivative () introduces steric hindrance, which may reduce binding affinity .

Core Modifications: Replacing quinoline with thieno[2,3-b]quinoline () introduces a sulfur atom, altering electronic properties and solubility. However, biological data for this compound are unavailable, limiting direct efficacy comparisons .

Oxadiazole Variants: The 1,2,4-oxadiazole derivative () differs in ring connectivity, which may reduce stability compared to 1,3,4-oxadiazoles.

Functional Group Impact :

  • The thiol-substituted oxadiazole () may enhance reactivity or metal-binding capacity but could also increase susceptibility to oxidation, reducing in vivo stability .

Actividad Biológica

6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis

The synthesis of 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline typically involves the reaction of 4-chlorobenzoic acid derivatives with hydrazine to form the oxadiazole ring. The quinoline moiety is then introduced through cyclization reactions. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline and its derivatives. The compound has shown significant activity against a range of bacterial strains, including Escherichia coli and Bacillus subtilis.

  • Study Findings :
    • A study reported that several derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    • The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

  • In Vitro Studies :
    • The compound demonstrated cytotoxic effects against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HepG2 (liver cancer) .
    • An SRB assay revealed that certain derivatives had IC50 values in the low micromolar range, indicating considerable antiproliferative activity .
CompoundCell LineIC50 (µM)
6aHCT1165.0
6bMCF73.2
6cHepG24.8

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in disease processes.

  • Acetylcholinesterase Inhibition :
    • A recent study highlighted that derivatives of this compound exhibited significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential Alzheimer's disease treatments .
    • The most potent derivatives had IC50 values as low as 0.033 µM, suggesting strong binding affinity.

Case Studies

  • Antimicrobial Efficacy :
    • A series of synthesized oxadiazole derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds showing activity comparable to commercial antibiotics .
  • Cytotoxicity in Cancer Models :
    • In vivo studies using xenograft models demonstrated that treatment with selected quinoline derivatives led to significant tumor regression compared to control groups .

Q & A

Q. What are the optimal synthetic routes for preparing the quinoline core in 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline?

The quinoline core can be synthesized via classical methods such as the Skraup, Friedländer, or Combes reactions. For example, the Friedländer reaction involves condensing 2-aminobenzophenone derivatives with ketones under acidic conditions . Post-synthesis, the 1,3,4-oxadiazole moiety can be introduced via cyclization of thiosemicarbazides using reagents like POCl₃ or through oxidative cyclization of acylhydrazides . Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized using TLC or HPLC to monitor progress.

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction to confirm molecular geometry and intermolecular interactions .
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons and heterocyclic carbons. For example, the deshielded proton at δ 8.5–9.0 ppm typically corresponds to the quinoline H-2 position .
  • Elemental analysis to validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Antimicrobial activity : Perform broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and compare IC₅₀ values with standard drugs like doxorubicin .
  • Enzyme inhibition : Test against acetylcholinesterase (Alzheimer’s targets) or mycobacterial enzymes (tuberculosis) using spectrophotometric methods .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-chlorophenyl position to improve antimicrobial potency .
  • Heterocycle replacement : Replace 1,3,4-oxadiazole with 1,2,4-triazole to modulate solubility and binding affinity .
  • Hybridization : Conjugate with known pharmacophores (e.g., chalcone, sulfonamide) for multi-target activity . Validate changes via molecular docking against target proteins (e.g., EGFR, DNA gyrase) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response reevaluation : Ensure assays use consistent concentrations (e.g., 1–100 µM) and cell lines.
  • Metabolic stability testing : Use liver microsomes to assess if inactive metabolites explain discrepancies .
  • Crystallographic analysis : Compare bioactive vs. inactive analogs to identify critical intermolecular interactions (e.g., hydrogen bonding with kinase active sites) .

Q. How can computational methods streamline drug development?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict optimal substitutions .
  • Molecular dynamics simulations : Simulate ligand-receptor binding over 100 ns to assess stability of quinoline-enzyme complexes .
  • ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2–5) and reduce hepatotoxicity risks .

Q. What crystallographic techniques validate supramolecular interactions?

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···π interactions between quinoline and adjacent phenyl rings) .
  • Torsion angle comparisons : Analyze conformational flexibility of the oxadiazole-quinoline linkage (e.g., C5–C18–F3 angles ~117°) to assess steric effects .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Synthesis OptimizationReflux in dioxane/K₂CO₃Reaction time: 5–8 h; Yield: 70–87%
Structural ConfirmationX-ray diffractionR factor: <0.05; Data-to-parameter ratio: >15
Bioactivity ScreeningMTT assayIC₅₀ range: 1–50 µM; Positive control: Doxorubicin
Computational ValidationAutoDock VinaBinding energy: ≤−8 kcal/mol; RMSD: ≤2 Å

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.